6-Epidemethylesquirolin D

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,8R,9R,10S,15S)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-9(2)10-8-11-12(14(22)13(10)21)20-7-5-6-19(3,4)17(20)15(23)16(11)25-18(20)24/h8-9,15-18,21-24H,5-7H2,1-4H3/t15-,16+,17-,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRAIVMEZFVLJK-STEXWYFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C3C(C4C2(CCCC4(C)C)C(O3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C2C(=C1)[C@@H]3[C@@H]([C@@H]4[C@@]2(CCCC4(C)C)[C@H](O3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Epidemethylesquirolin D

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Epidemethylesquirolin D, a diterpenoid natural product, has been isolated from the roots of Euphorbia ebracteolata. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. Detailed experimental protocols for its isolation and characterization are presented, along with a summary of its cytotoxic effects against various cancer cell lines. This document aims to serve as a valuable resource for researchers interested in the potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound, also known as yuexiandajisu D, is a complex diterpenoid belonging to the rosane class. Its chemical structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

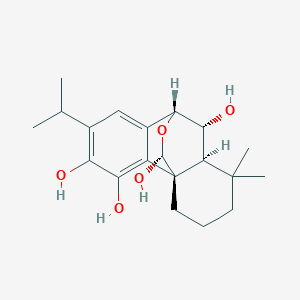

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈O₅ | |

| Molecular Weight | 348.43 g/mol | |

| Appearance | White powder | |

| Optical Rotation | [α]²⁵D +36.78 (c 0.09, CHCl₃) |

Experimental Protocols

Isolation of this compound

This compound was first isolated from the roots of the plant Euphorbia ebracteolata. The general procedure involves extraction of the dried plant material with an organic solvent, followed by a series of chromatographic separation steps.

Workflow for Isolation:

Figure 2: Experimental workflow for the isolation of this compound.

Detailed Methodology:

-

Extraction: The air-dried and powdered roots of Euphorbia ebracteolata are macerated with 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc). The resulting EtOAc-soluble fraction is concentrated.

-

Column Chromatography: The EtOAc fraction is subjected to column chromatography on silica gel. Elution is performed with a gradient of petroleum ether-acetone to separate the components based on polarity.

-

Further Purification: Fractions containing the target compound are combined and further purified using Sephadex LH-20 column chromatography, with a chloroform-methanol (1:1) mixture as the mobile phase.

-

Final Isolation: The final purification is achieved by preparative thin-layer chromatography (TLC) using a chloroform-methanol (15:1) solvent system to yield pure this compound.

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact mass and molecular formula of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR, along with 2D NMR techniques (COSY, HMQC, and HMBC), are utilized to establish the connectivity of protons and carbons, and to determine the stereochemistry of the molecule.

NMR Spectroscopic Data (CDCl₃):

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |

| 1 | 38.9 | 1.55 (m), 1.70 (m) |

| 2 | 19.1 | 1.62 (m) |

| 3 | 42.0 | 1.45 (m) |

| 4 | 33.5 | - |

| 5 | 56.1 | 1.10 (d, 3.0) |

| 6 | 76.8 | 3.65 (s) |

| 7 | 83.4 | 4.15 (s) |

| 8 | 148.2 | - |

| 9 | 118.2 | 6.80 (s) |

| 10 | 145.8 | - |

| 11 | 144.1 | - |

| 12 | 110.9 | 6.75 (s) |

| 13 | 127.2 | - |

| 14 | 149.5 | - |

| 15 | 29.8 | 3.20 (sept, 6.9) |

| 16 | 21.3 | 1.25 (d, 6.9) |

| 17 | 21.3 | 1.25 (d, 6.9) |

| 18 | 29.8 | 0.95 (s) |

| 19 | 21.8 | 0.92 (s) |

| 20 | 33.3 | 1.20 (s) |

Biological Activity

Cytotoxicity

This compound has demonstrated cytotoxic activity against several human cancer cell lines. The in vitro cytotoxicity is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

Cytotoxicity Data (IC₅₀ values):

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| ANA-1 | Mouse macrophage | 2.88 x 10⁻¹ | |

| B16 | Mouse melanoma | > 10 | |

| Jurkat | Human T-cell lymphoma | > 10 |

The data indicates that this compound exhibits slight cytotoxic activity against the ANA-1 mouse macrophage cell line.

Signaling Pathways

Currently, there is limited information available regarding the specific signaling pathways through which this compound exerts its cytotoxic effects. Further research is required to elucidate its mechanism of action. The cytotoxic activity of other diterpenoids isolated from Euphorbia species has been attributed to various mechanisms, including the induction of apoptosis and cell cycle arrest.

Synthesis

To date, a total synthesis of this compound has not been reported in the scientific literature. The compound is primarily obtained through isolation from its natural source, Euphorbia ebracteolata.

Conclusion

This compound is a structurally interesting diterpenoid with modest cytotoxic activity. This technical guide has summarized the currently available information on its structure, isolation, and biological properties. The detailed experimental protocols provided herein will be of value to researchers seeking to further investigate this natural product. Future studies should focus on elucidating its mechanism of action and exploring its potential as a lead compound in drug discovery and development. The lack of a synthetic route also presents an opportunity for synthetic organic chemists.

Unveiling 6-Epidemethylesquirolin D: A Technical Guide to Its Natural Source and Isolation

For Immediate Release

This technical guide provides a comprehensive overview of the natural sourcing and isolation of 6-Epidemethylesquirolin D, a diterpenoid compound of interest to researchers in natural product chemistry and drug development. This document details the primary botanical source, outlines the experimental protocols for its extraction and purification, and presents its key physicochemical and spectroscopic data.

Natural Source

This compound is a natural product primarily isolated from the roots of Salvia aspera , a plant belonging to the Lamiaceae family. While this is the most definitively documented source, the compound has also been reported in Coleus forskohlii and Pueraria montana. The foundational research identifying and characterizing this compound was published in Phytochemistry in 1995.

Isolation and Purification

The isolation of this compound from the roots of Salvia aspera involves a multi-step process of extraction and chromatographic separation. The general workflow is outlined below.

Experimental Workflow:

Caption: Isolation workflow for this compound.

Detailed Experimental Protocol:

-

Plant Material Preparation: The roots of Salvia aspera are collected, air-dried, and ground into a fine powder to maximize the surface area for extraction.

-

Extraction: The powdered root material is extracted with acetone at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the plant metabolites.

-

Concentration: The resulting acetone extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Primary Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel.

-

Gradient Elution: The column is eluted with a solvent gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Fraction Collection and Analysis: Fractions are collected sequentially and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Final Purification: Fractions enriched with this compound are combined and subjected to further purification, often using preparative TLC with a suitable solvent system, to yield the pure compound.

Physicochemical and Spectroscopic Data

The structure and identity of this compound have been established through various spectroscopic techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₆O₅ |

| CAS Number | 165074-00-0 |

| Appearance | Amorphous solid |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| ¹H NMR (CDCl₃) | Data not available in the searched resources. |

| ¹³C NMR (CDCl₃) | Data not available in the searched resources. |

| Mass Spectrometry | Data not available in the searched resources. |

| Infrared (IR) | Data not available in the searched resources. |

| UV-Vis | Data not available in the searched resources. |

Note: While the original isolation was reported in 1995, detailed public access to the full spectroscopic data remains limited.

Biological Activity and Signaling Pathways

Diterpenoids isolated from Salvia species are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. However, specific studies detailing the biological activities and associated signaling pathways of this compound are not extensively available in the public domain. Further research is required to elucidate its pharmacological potential.

Hypothetical Signaling Pathway Involvement:

Based on the known activities of related diterpenoids, this compound could potentially interact with various cellular signaling pathways. A generalized representation of potential interactions is depicted below.

Caption: Potential interaction of this compound with cellular signaling pathways.

This guide serves as a foundational resource for researchers and professionals in drug development. The detailed isolation protocol provides a practical starting point for obtaining this compound for further investigation into its chemical properties and biological activities.

An In-Depth Technical Guide to 6-Epidemethylesquirolin D

An Overview of a Diterpenoid with Limited Publicly Available Data

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide aims to provide a comprehensive overview of the chemical properties of 6-Epidemethylesquirolin D, a diterpenoid compound. Despite extensive searches of scientific literature and chemical databases, detailed experimental data, including spectroscopic analyses and specific biological activities, for this particular compound remains largely unavailable in the public domain. However, by examining related compounds isolated from the same source, Euphorbia ebracteolata, we can infer potential methodologies for its study and contextualize its likely characteristics.

Core Chemical Properties

Based on information from chemical supplier databases, the fundamental chemical properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₂₀H₂₈O₅ | Supplier Databases |

| Molecular Weight | 348.43 g/mol | Supplier Databases |

| CAS Number | 165074-00-0 | Supplier Databases |

| Class | Diterpenoid | Inferred from related compounds |

| Natural Source | Euphorbia ebracteolata | Inferred from related compounds |

Postulated Experimental Protocols

While specific experimental protocols for this compound are not available, the following methodologies are based on established procedures for the isolation and characterization of other diterpenoids from Euphorbia ebracteolata.

General Isolation and Purification Workflow

The isolation of diterpenoids from Euphorbia species typically involves a multi-step process to separate compounds of interest from the complex plant matrix. The following workflow represents a probable method for obtaining this compound.

Caption: A generalized workflow for the isolation of diterpenoids from Euphorbia ebracteolata.

Structural Elucidation

The determination of the chemical structure of an isolated natural product relies on a combination of spectroscopic techniques.

| Technique | Purpose |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., hydroxyls, carbonyls). |

| Nuclear Magnetic Resonance (NMR) | Detailed analysis of the carbon-hydrogen framework, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish connectivity and stereochemistry. |

Biological Activity Screening

Diterpenoids isolated from Euphorbia ebracteolata have been reported to exhibit various biological activities, including cytotoxic and anti-tuberculosis effects. A standard approach to screen for such activities is outlined below.

Caption: A potential screening workflow to evaluate the biological activity of this compound.

Signaling Pathways and Mechanism of Action

Currently, there is no information available in the scientific literature regarding the signaling pathways modulated by this compound or its mechanism of action. Further research would be required to elucidate these aspects.

Conclusion and Future Directions

This compound is a diterpenoid with a defined chemical formula and CAS number, attributed to originate from Euphorbia ebracteolata. However, a significant gap exists in the publicly accessible scientific literature regarding its detailed chemical and biological properties. To advance the understanding of this compound, the following steps are recommended:

-

Locate the Original Publication: A thorough search for the primary research article that first reported the isolation and characterization of this compound is paramount.

-

Re-isolation and Characterization: If the original data cannot be found, re-isolation of the compound from Euphorbia ebracteolata followed by comprehensive spectroscopic analysis is necessary to confirm its structure.

-

Biological Screening: A broad-based biological screening of the purified compound should be undertaken to identify any potential therapeutic activities.

This document serves as a foundational guide based on the limited available information and the context provided by related compounds. It is intended to highlight the current knowledge gap and provide a framework for future research into the chemical and biological properties of this compound.

6-Epidemethylesquirolin D: A Technical Overview and Future Research Outlook

CAS Number: 165074-00-0

This technical guide provides a comprehensive overview of 6-Epidemethylesquirolin D, a natural product belonging to the abietane diterpenoid class of chemical compounds. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry and potential therapeutic applications of novel natural products.

Chemical and Physical Properties

This compound is a diterpenoid that was first isolated from the roots of Salvia aspera. Its structure was elucidated through spectroscopic methods and X-ray analysis. The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 165074-00-0 | N/A |

| Molecular Formula | C₂₀H₂₈O₅ | N/A |

| Molecular Weight | 348.44 g/mol | N/A |

| Class | Abietane Diterpenoid | N/A |

| Natural Source | Salvia aspera, Euphorbia ehracteolata | N/A |

Isolation and Synthesis

Natural Isolation

This compound is a naturally occurring compound. The general workflow for its isolation from plant material, as can be inferred from the initial discovery, is outlined below. This process typically involves extraction, fractionation, and purification steps.

Chemical Synthesis

As of the latest literature review, no total synthesis of this compound has been reported. The development of a synthetic route could provide greater access to this compound for further research and potential therapeutic development.

Biological Activity and Mechanism of Action

Known Biological Activities of Abietane Diterpenoids

While there is a significant lack of specific biological data for this compound in the published scientific literature, the broader class of abietane diterpenoids, to which it belongs, is well-studied and known for a wide range of biological activities. These include:

-

Anticancer and Cytotoxic Effects: Many abietane diterpenoids have demonstrated potent activity against various cancer cell lines.

-

Anti-inflammatory Properties: Inhibition of inflammatory pathways is a common characteristic of this class of compounds.

-

Antimicrobial and Antiviral Activity: Abietane diterpenoids have shown efficacy against a spectrum of bacteria, fungi, and viruses.

-

Antioxidant Capacity: Several compounds in this class are effective scavengers of free radicals.

Postulated Signaling Pathways for Abietane Diterpenoids

Based on the known activities of related abietane diterpenoids, several signaling pathways are likely to be modulated by these compounds. The diagram below illustrates a generalized model of potential pathways that could be investigated for this compound.

A Comprehensive Review of Diterpenoids from Euphorbia ehracteolata: Isolation, Bioactivity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the diterpenoids isolated from the medicinal plant Euphorbia ehracteolata. It covers their isolation, structural characterization, and significant biological activities, with a focus on anti-tuberculosis, cytotoxic, and anti-inflammatory properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and drug development efforts.

Introduction

Euphorbia ehracteolata Hayata is a perennial herbaceous plant that has been used in traditional medicine for the treatment of various ailments, including tuberculosis, chronic tracheitis, and tumors.[1] Phytochemical investigations have revealed that the roots of this plant are a rich source of structurally diverse diterpenoids, which are major contributors to its therapeutic effects.[2] This guide summarizes the key findings from multiple studies, presenting a consolidated overview of the diterpenoids from this species and their pharmacological potential.

Diterpenoids Isolated from Euphorbia ehracteolata

A variety of diterpenoids have been isolated and identified from the roots of Euphorbia ehracteolata. These compounds belong to several structural classes, including rosane, abietane, isopimarane, lathyrane, atisane, and ingenane types.[3][4][5] A summary of some of the notable diterpenoids and their reported biological activities is presented below.

Quantitative Bioactivity Data

The following tables summarize the quantitative data for the anti-tuberculosis, cytotoxic, and anti-inflammatory activities of selected diterpenoids from Euphorbia ehracteolata.

Table 1: Anti-Tuberculosis Activity of Diterpenoids from E. ehracteolata

| Compound | Type | Bioactivity | Target Organism/Enzyme | Value | Reference |

| Rosane-type diterpenoid 3 | Rosane | MIC | Mycobacterium tuberculosis | 18 µg/mL | [3] |

| Rosane-type diterpenoid 8 | Rosane | MIC | Mycobacterium tuberculosis | 25 µg/mL | [3] |

| Ebractenoid F | Aromatic Rosane | MIC | M. tuberculosis H37Ra | 12.5 µg/mL | [1][6] |

| Ebractenoid F | Aromatic Rosane | IC50 | GlmU Acetyltransferase | 4.608 µg/mL | [1][6] |

| Rosane-type diterpenoid 3 | Rosane | IC50 | GlmU | 12.5 µg/mL | [3] |

Table 2: Cytotoxic Activity of Diterpenoids from E. ehracteolata

| Compound | Type | Cell Line | IC50 | Reference |

| Yuexiandajisu D (1) | Rosane | ANA-1 | 0.288 µM | [7] |

| Jolkinolide B (4) | Abietane | ANA-1 | 0.0446 µM | [7] |

| Jolkinolide B (4) | B16 | 0.0448 µM | [7] | |

| Jolkinolide B (4) | Jurkat | 0.0647 µM | [7] | |

| ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olide (6) | Abietane | ANA-1 | 0.00712 µM | [7] |

| ent-11α-hydroxyabieta-8(14),13(15)-dien-16,12α-olide (6) | Jurkat | 0.0179 µM | [7] | |

| Euphebracteolatin C (1) | Rosane | HepG2 | 14.29 µM | |

| Known rosane analog (9) | Rosane | HepG2 | 12.33 µM | |

| Euphebracteolatin D (2) | Rosane | HepG2 | 23.69 µM | |

| Euphebracteolatin D (2) | A549 | 35.12 µM | ||

| Euphebracteolatin D (2) | MCF-7 | 39.25 µM | ||

| Euphebracteolatin E (3) | Rosane | HepG2 | 25.88 µM | |

| Euphebracteolatin E (3) | A549 | 30.15 µM | ||

| Euphebracteolatin E (3) | MCF-7 | 33.47 µM | ||

| Ebractenoid F | Aromatic Rosane | A549 (72h) | ~38 µM | [8] |

| Ebractenoid F | H460 (72h) | ~38 µM | [8] |

Table 3: Anti-Inflammatory Activity of Diterpenoids from E. ehracteolata

| Compound | Type | Assay | IC50 | Reference |

| Rosane Diterpenoid 7 | Rosane | NO Production in RAW 264.7 | 2.44 µM | [4] |

| Rosane Diterpenoid 10 | Rosane | NO Production in RAW 264.7 | 2.76 µM | [4] |

| Known Diterpenoid 13 | NO Production in RAW 264.7 | 1.02 µM | [4] |

Experimental Protocols

The isolation and characterization of diterpenoids from Euphorbia ehracteolata typically follow a standardized workflow.

General Experimental Workflow

The following diagram illustrates the general procedure for the isolation and identification of diterpenoids.

Detailed Methodologies

Plant Material and Extraction: The roots of Euphorbia ehracteolata are collected, dried, and powdered. The powdered material is then extracted exhaustively with a solvent, typically 95% ethanol, at room temperature. The solvent is subsequently evaporated under reduced pressure to yield a crude extract.[6][7]

Fractionation and Isolation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Each fraction is then subjected to a series of chromatographic techniques for the isolation of pure compounds. These techniques include:

-

Silica gel column chromatography: Used for initial separation of the fractions.

-

ODS (Octadecylsilane) column chromatography: A form of reversed-phase chromatography.

-

Sephadex LH-20 column chromatography: Used for size-exclusion chromatography to separate compounds based on their molecular size.

-

Preparative High-Performance Liquid Chromatography (HPLC): Employed for the final purification of the isolated compounds.[7]

Structure Elucidation: The chemical structures of the purified diterpenoids are determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon skeleton and the placement of functional groups.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This technique is used to determine the molecular formula of the compounds.

-

Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, this method provides unambiguous determination of the absolute stereochemistry of the molecule.[4][7]

Bioactivity Assays:

-

Anti-tuberculosis Activity: The microplate Alamar blue assay is commonly used to determine the minimum inhibitory concentration (MIC) of the compounds against Mycobacterium tuberculosis.[3]

-

Cytotoxicity Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently employed to evaluate the cytotoxic effects of the diterpenoids against various cancer cell lines.[7]

-

Anti-inflammatory Activity: The inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is a common in vitro model to screen for anti-inflammatory activity.[4]

Signaling Pathways and Mechanisms of Action

Several diterpenoids from Euphorbia ehracteolata have been investigated for their mechanisms of action, revealing their interaction with specific cellular signaling pathways.

Anti-Tuberculosis Mechanism of Ebractenoid F

Ebractenoid F has been identified as a potent anti-tuberculosis agent that targets the enzyme GlmU.[1][6] GlmU is a bifunctional enzyme essential for the biosynthesis of the mycobacterial cell wall. Ebractenoid F acts as a competitive inhibitor for the substrate acetyl-CoA, thereby blocking the synthesis of UDP-N-acetylglucosamine, a crucial precursor for peptidoglycan and arabinogalactan, which are vital components of the mycobacterial cell wall.

Cytotoxic and Anti-Inflammatory Signaling Pathways

Diterpenoids from Euphorbia species, including those from E. ehracteolata, have been shown to modulate key signaling pathways involved in cancer and inflammation, particularly the NF-κB and PI3K/Akt pathways.

NF-κB Signaling: The transcription factor NF-κB plays a central role in regulating the expression of pro-inflammatory genes. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators. Several diterpenoids have been shown to exert their anti-inflammatory effects by inhibiting the degradation of IκBα, thereby preventing NF-κB activation.[9]

PI3K/Akt/mTOR and JAK2/STAT3 Signaling: These pathways are crucial for cell survival, proliferation, and differentiation. Dysregulation of these pathways is a hallmark of many cancers. Jolkinolide B, a diterpenoid found in E. ehracteolata, has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR and JAK2/STAT3 signaling pathways.[10] Ebractenoid F has also been found to inhibit lung cancer cell growth by targeting the CHI3L1/AKT signaling pathway.[8][11]

Conclusion and Future Perspectives

The diterpenoids from Euphorbia ehracteolata represent a promising source of lead compounds for the development of new drugs against tuberculosis, cancer, and inflammatory diseases. The diverse chemical structures and significant biological activities of these compounds warrant further investigation. Future research should focus on:

-

Comprehensive phytochemical analysis: To isolate and identify novel diterpenoids from this plant.

-

Mechanism of action studies: To elucidate the molecular targets and signaling pathways of other bioactive diterpenoids.

-

Structure-activity relationship (SAR) studies: To guide the chemical modification of these natural products to enhance their potency and selectivity.

-

In vivo studies: To evaluate the efficacy and safety of the most promising compounds in animal models.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of diterpenoids from Euphorbia ehracteolata.

References

- 1. Jolkinolide B from Euphorbia fischeriana Steud induces in human leukemic cells apoptosis via JAK2/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory and Cytotoxic Compounds Isolated from Plants of Euphorbia Genus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Natural CHI3L1—Targeting Compound, Ebractenoid F, Inhibits Lung Cancer Cell Growth and Migration and Induces Apoptosis by Blocking CHI3L1/AKT Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Effect of Ebractenoid F, a Major Active Compound of Euphorbia ebracteolata Hayata, through Inhibition of Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Jolkinolide B induces apoptosis in MCF-7 cells through inhibition of the PI3K/Akt/mTOR signaling pathway [pubmed.ncbi.nlm.nih.gov]

- 11. A Natural CHI3L1—Targeting Compound, Ebractenoid F, Inhibits Lung Cancer Cell Growth and Migration and Induces Apoptosis by Blocking CHI3L1/AKT Signals [mdpi.com]

The Enigmatic 6-epi-O-Demethylesquirolin D: An Undiscovered Frontier in Natural Product Chemistry

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the discovery, origin, and biological activity of 6-epi-O-Demethylesquirolin D remains elusive. This suggests that the compound is likely a novel discovery with research yet to be widely published, or potentially a minor analogue mentioned in passing within broader chemical studies that is not indexed under its specific name.

Currently, there are no publicly available scientific papers that detail the isolation, structure elucidation, or biological evaluation of 6-epi-O-Demethylesquirolin D. As a result, the core requirements for an in-depth technical guide—including quantitative data, detailed experimental protocols, and associated signaling pathways—cannot be met at this time.

The Context of "epi" Isomers and Fungal Metabolites

The nomenclature "6-epi" suggests that the compound is an epimer of O-Demethylesquirolin D, meaning it differs only in the three-dimensional arrangement at the sixth carbon atom. Such stereochemical variations can dramatically impact the biological activity of a molecule.

The parent name, "Esquirolin D," points towards a potential origin from a natural source, possibly a fungus. Fungi, particularly those from the genus Aspergillus, are prolific producers of a vast array of structurally diverse secondary metabolites. These compounds are often discovered through screening programs for novel therapeutic agents. It is plausible that 6-epi-O-Demethylesquirolin D was isolated as part of such a program, but the findings have not yet been disseminated in peer-reviewed literature.

For context, the discovery of related "6-epi" isomers of other fungal metabolites, such as the stephacidins from Aspergillus taichungensis, has been documented. The research on these compounds typically involves a standard workflow.

A Generalized Experimental Workflow for Natural Product Discovery

While specific details for 6-epi-O-Demethylesquirolin D are unavailable, a generalized workflow for the discovery and characterization of a new fungal metabolite can be described. This provides a hypothetical framework for the research that would be required to generate the data requested.

Caption: Generalized workflow for the discovery of a new natural product.

Future Outlook

The absence of information on 6-epi-O-Demethylesquirolin D highlights a common reality in the field of natural product research: many newly discovered compounds remain in the preliminary stages of investigation for extended periods. The process of full characterization and publication is often lengthy.

Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to monitor scientific databases and journals specializing in natural products, organic chemistry, and pharmacology for any forthcoming publications. As research progresses, the discovery and origin of 6-epi-O-Demethylesquirolin D, along with its physicochemical properties and biological potential, will hopefully be brought to light.

Physicochemical characteristics of 6-Epidemethylesquirolin D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 6-Epidemethylesquirolin D, a diterpenoid natural product. Due to the limited availability of public data, this document focuses on the foundational physicochemical properties and outlines the general experimental approaches typically employed for the isolation and characterization of such compounds.

Core Physicochemical Characteristics

This compound is a diterpenoid, a class of organic compounds composed of four isoprene units. It is important to note that specific experimental data such as melting point and detailed spectroscopic analyses for this particular compound are not widely available in the public domain. The information presented below is based on data from chemical suppliers and general knowledge of related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₈O₅ | Supplier Data |

| Molecular Weight | 348.43 g/mol | Supplier Data |

| Appearance | Powder | Supplier Data |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | Supplier Data |

| CAS Number | 165074-00-0 | Supplier Data |

Experimental Protocols: A Generalized Approach

Isolation and Purification Workflow

The isolation of diterpenoids from plant material typically involves a multi-step process to separate the compound of interest from a complex mixture of other phytochemicals.

Methodological & Application

Isolating 6-Epidemethylesquirolin D from Euphorbia: A Detailed Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Euphorbia is a rich source of structurally diverse diterpenoids, many of which exhibit significant biological activities. 6-Epidemethylesquirolin D (Molecular Formula: C20H28O5, CAS: 165074-00-0) is one such compound of interest.[1][2][3] The isolation of pure this compound is a critical first step for comprehensive structural elucidation, pharmacological screening, and the development of potential therapeutic agents. The following protocols are based on successful isolation strategies for other ent-abietane diterpenoids from Euphorbia and are designed to be adapted and optimized for the specific goal of obtaining high-purity this compound.

Experimental Protocols

Plant Material Collection and Preparation

Proper collection and preparation of the plant material are crucial for the successful isolation of the target compound.

-

Plant Species: Euphorbia fischeriana is a known source of various diterpenoids and serves as a primary candidate for the isolation of this compound. Other Euphorbia species may also be viable sources.

-

Plant Part: The roots of Euphorbia species are often rich in diterpenoids.[4]

-

Collection and Drying: Collect fresh, healthy roots. Clean them thoroughly to remove soil and other debris. The roots should be air-dried in a well-ventilated area away from direct sunlight or dried in an oven at a controlled temperature (typically 40-50°C) to prevent degradation of thermolabile compounds.

-

Grinding: Once thoroughly dried, the roots should be ground into a fine powder to increase the surface area for efficient extraction.

Extraction

The initial extraction step is designed to efficiently remove a broad range of secondary metabolites, including diterpenoids, from the plant matrix.

-

Solvent: 95% Ethanol is a commonly used solvent for the extraction of diterpenoids from Euphorbia.[4]

-

Procedure:

-

Macerate the powdered root material in 95% ethanol at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.

-

Allow the mixture to stand for 24-48 hours with occasional agitation.

-

Filter the extract and repeat the extraction process with fresh solvent two to three more times to ensure exhaustive extraction.

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Solvent Partitioning (Liquid-Liquid Extraction)

Solvent partitioning is employed to separate compounds based on their polarity, thereby simplifying the crude extract and removing unwanted substances like fats and highly polar compounds.

-

Procedure:

-

Suspend the crude ethanol extract in water.

-

Sequentially partition the aqueous suspension with solvents of increasing polarity. A typical sequence is:

-

Petroleum Ether (or n-hexane): To remove nonpolar constituents such as fats and sterols.

-

Ethyl Acetate: This fraction is often enriched in diterpenoids.

-

n-Butanol: To isolate more polar compounds.

-

-

Collect each fraction separately and concentrate them under reduced pressure. The ethyl acetate fraction is the most likely to contain this compound and should be prioritized for further purification.

-

Chromatographic Purification

A multi-step chromatographic approach is essential to isolate this compound from the complex mixture of the ethyl acetate fraction.

This is the primary purification step to separate the components of the ethyl acetate fraction based on their polarity.

-

Stationary Phase: Silica gel (100-200 or 200-300 mesh).

-

Mobile Phase: A gradient of petroleum ether and ethyl acetate is commonly used.

-

Procedure:

-

Prepare a silica gel column.

-

Adsorb the concentrated ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% petroleum ether and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of a fixed volume and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., petroleum ether:ethyl acetate, 7:3 v/v) and a suitable visualization method (e.g., UV light, vanillin-sulfuric acid reagent).

-

Combine fractions with similar TLC profiles.

-

This technique separates compounds based on molecular size and is effective for removing pigments and other impurities.

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: A mixture of dichloromethane and methanol (1:1 v/v) is often effective.

-

Procedure:

-

Pack a column with Sephadex LH-20 and equilibrate with the mobile phase.

-

Dissolve the semi-purified fraction from the silica gel column in a minimal amount of the mobile phase and load it onto the column.

-

Elute with the mobile phase and collect fractions.

-

Monitor the fractions by TLC and combine those containing the target compound.

-

The final purification step to obtain highly pure this compound.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water.

-

Procedure:

-

Dissolve the further purified fraction in the mobile phase.

-

Inject the sample into the Prep-HPLC system.

-

Elute with a suitable gradient program, monitoring the effluent with a UV detector.

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the isolated compound by analytical HPLC.

-

Data Presentation

The following table presents hypothetical quantitative data for the isolation of this compound, based on typical yields for similar compounds.

| Parameter | Value | Unit |

| Starting Plant Material (Dried Roots) | 5 | kg |

| Crude Ethanol Extract | 500 | g |

| Ethyl Acetate Fraction | 150 | g |

| Semi-pure Fraction (after Silica Gel) | 10 | g |

| Purified this compound | 50 | mg |

| Final Purity (by HPLC) | >98 | % |

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Logical Relationship of Purification Steps

Caption: Purification strategy from crude extract to pure compound.

References

Application Note: Quantification of 6-Epidemethylesquirolin D using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Epidemethylesquirolin D is a diterpenoid compound of interest in various research fields. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development. This application note provides a detailed protocol for the quantification of this compound in a biological matrix (e.g., plasma) using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. While specific quantitative data for this compound is not publicly available, this document presents a comprehensive, representative method based on established analytical principles for similar molecules.

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of liquid chromatography (LC). The analyte is first extracted from the biological matrix. Following chromatographic separation, the compound is ionized and fragmented in the mass spectrometer. Specific fragment ions (transitions) are monitored for quantification, ensuring high specificity and minimizing matrix interference.

Experimental Protocols

Sample Preparation: Protein Precipitation

-

Thaw plasma samples at room temperature.

-

Vortex the plasma sample to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new 1.5 mL tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

| Parameter | Condition |

| HPLC System | A standard high-performance liquid chromatography system |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Start at 10% B, ramp to 95% B over 5 min, hold for 1 min, return to 10% B and re-equilibrate for 2 min. |

Mass Spectrometry:

| Parameter | Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z 349.2 (corresponding to [M+H]⁺ for C₂₀H₂₈O₅) |

| Product Ions (Q3) | Hypothetical transitions: m/z 151.1, m/z 203.1 (to be optimized) |

| Collision Energy | To be optimized for each transition |

| Dwell Time | 100 ms |

| Capillary Voltage | 3.5 kV |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

Data Presentation

The following tables represent plausible quantitative data for the described method.

Table 1: Calibration Curve Linearity

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |

| 1 | 0.012 | 98.5 |

| 5 | 0.058 | 101.2 |

| 10 | 0.115 | 100.5 |

| 50 | 0.582 | 99.8 |

| 100 | 1.160 | 99.1 |

| 500 | 5.850 | 100.9 |

| 1000 | 11.65 | 99.5 |

| Correlation Coefficient (r²) | >0.998 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%) |

| LLOQ | 1 | 8.5 | 97.2 | 9.8 | 98.1 |

| Low QC | 3 | 6.2 | 102.5 | 7.5 | 101.7 |

| Mid QC | 75 | 4.5 | 99.3 | 5.8 | 100.2 |

| High QC | 750 | 3.8 | 101.1 | 4.9 | 99.6 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Visualizations

Caption: Experimental workflow for LC-MS/MS quantification.

Caption: Hypothetical signaling pathway for this compound.

Application Notes and Protocols for Cell-Based Cytotoxicity Assessment of 6-Epidemethylesquirolin D

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Epidemethylesquirolin D is a natural product with potential therapeutic applications. As with any novel compound, a thorough evaluation of its cytotoxic effects is a critical first step in the drug discovery and development process. These application notes provide detailed protocols for a panel of robust cell-based assays to quantify the cytotoxicity of this compound and elucidate its potential mechanism of action. The following assays are described:

-

MTT Assay: To assess cell metabolic activity as an indicator of cell viability.

-

Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage by measuring the release of a cytosolic enzyme.

-

Caspase-3/7 Activation Assay: To detect a key biomarker of apoptosis (programmed cell death).

Data Presentation: Quantifying the Cytotoxic Effects of this compound

The following tables represent example data generated from the described assays. These tables are for illustrative purposes to guide data presentation and interpretation.

Table 1: Cell Viability as Determined by MTT Assay

| Concentration of this compound (µM) | Percent Viability (Mean ± SD) | IC50 (µM) |

| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{15.2} |

| 1 | 92.1 ± 5.1 | |

| 5 | 75.8 ± 6.2 | |

| 10 | 58.3 ± 4.9 | |

| 25 | 31.5 ± 3.8 | |

| 50 | 12.7 ± 2.1 |

Table 2: Membrane Integrity as Determined by LDH Assay

| Concentration of this compound (µM) | Percent Cytotoxicity (Mean ± SD) |

| 0 (Vehicle Control) | 2.1 ± 0.8 |

| 1 | 5.3 ± 1.1 |

| 5 | 18.9 ± 2.5 |

| 10 | 35.4 ± 3.1 |

| 25 | 62.7 ± 4.5 |

| 50 | 88.9 ± 5.3 |

Table 3: Apoptosis Induction as Determined by Caspase-3/7 Assay

| Concentration of this compound (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |

| 0 (Vehicle Control) | 1.0 |

| 1 | 1.8 |

| 5 | 3.5 |

| 10 | 6.2 |

| 25 | 9.8 |

| 50 | 12.4 |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product.[1][2] The amount of formazan produced is proportional to the number of viable cells.[1][3]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[3]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[4] The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[5] The amount of formazan is proportional to the number of lysed cells.[5]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Controls: Prepare the following controls in triplicate:[5]

-

Spontaneous LDH release (untreated cells)

-

Maximum LDH release (cells treated with a lysis buffer)

-

Background control (medium only)

-

-

Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase/tetrazolium salt) to each well.

-

Incubation and Absorbance Reading: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.

Caspase-3/7 Activation Assay for Apoptosis

Principle: Caspases are a family of proteases that play a key role in apoptosis. Caspase-3 and -7 are effector caspases that are activated during the execution phase of apoptosis.[6] This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3 and -7, leading to the generation of a luminescent signal.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol using an opaque-walled 96-well plate.

-

Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a substrate with a buffer.

-

Reagent Addition: Add 100 µL of the prepared caspase-3/7 reagent to each well.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Luminescence Reading: Measure the luminescence using a microplate reader.

-

Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle-treated control cells.

Visualizations

Experimental Workflow

References

- 1. broadpharm.com [broadpharm.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 6. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Protocol for dissolving 6-Epidemethylesquirolin D for experiments

Application Notes and Protocols for 6-Epidemethylesquirolin D

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a natural product belonging to the naphthyridine alkaloid class of compounds. Naphthyridine alkaloids have garnered significant interest in the scientific community due to their diverse biological activities, which encompass anti-inflammatory, anti-cancer, and anti-infectious properties. This document provides a detailed protocol for the dissolution of this compound and its application in in-vitro experiments, specifically focusing on the assessment of its potential anti-inflammatory effects.

Data Presentation

For reproducible and accurate experimental results, proper handling and preparation of this compound are crucial. The following table summarizes the recommended parameters for the preparation of a stock solution and working concentrations for cell-based assays.

| Parameter | Value | Notes |

| Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO) | High-purity, sterile-filtered DMSO is recommended. |

| Stock Solution Concentration | 10 mM | Based on commercially available preparations.[1] |

| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. |

| Working Concentration Range | 0.1 µM - 100 µM | This is a general range; optimal concentration should be determined experimentally for each cell line and assay. |

| Final DMSO Concentration in Media | < 0.5% | High concentrations of DMSO can be toxic to cells. A vehicle control with the same final DMSO concentration should always be included in experiments. |

Experimental Protocols

I. Protocol for Preparation of this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound using DMSO as the solvent.

Materials:

-

This compound (powder)

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Calculate the required amount of DMSO: Based on the mass of this compound and its molecular weight, calculate the volume of DMSO needed to achieve a 10 mM concentration.

-

Dissolution: Add the calculated volume of sterile DMSO to the vial containing the this compound powder.

-

Vortexing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Visually inspect the solution to ensure no solid particles are present.

-

Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

II. Protocol for In-Vitro Anti-Inflammatory Assay: Inhibition of NF-κB Activation

This protocol provides a general workflow for evaluating the anti-inflammatory potential of this compound by measuring its effect on the NF-κB signaling pathway in a mammalian cell line.

Materials:

-

Mammalian cell line (e.g., RAW 264.7 macrophages, HEK293 cells)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to induce inflammation

-

This compound stock solution (10 mM in DMSO)

-

Phosphate Buffered Saline (PBS)

-

Assay kit for NF-κB activation (e.g., Luciferase reporter assay, ELISA for phosphorylated p65)

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density appropriate for the chosen assay and allow them to adhere overnight.

-

Pre-treatment with this compound: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO). Incubate for a predetermined time (e.g., 1-2 hours).

-

Inflammatory Stimulation: After the pre-treatment period, add the inflammatory stimulus (e.g., LPS or TNF-α) to the wells (except for the negative control wells) to induce the NF-κB pathway.

-

Incubation: Incubate the cells for the time specified by the NF-κB assay kit manufacturer to allow for pathway activation.

-

Assay for NF-κB Activation: Following incubation, measure the activation of the NF-κB pathway using the chosen assay method according to the manufacturer's instructions.

-

Data Analysis: Analyze the data to determine the effect of this compound on NF-κB activation.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a hypothesized mechanism of action for this compound in inhibiting the NF-κB signaling pathway, a key regulator of inflammation.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Diagram

The diagram below outlines the key steps in the experimental workflow for assessing the anti-inflammatory activity of this compound.

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

References

Application Notes & Protocols: A Research Model for the Investigation of 6-Epidemethylesquirolin D

Introduction

6-Epidemethylesquirolin D is a novel compound for which no existing scientific literature has been identified. Its name suggests a potential relationship to the esquirolin family of natural products, which may indicate its origin from a fungal or plant source. The following document outlines a comprehensive research model designed to elucidate the chemical properties, biological activities, and potential therapeutic applications of this previously uncharacterized molecule. This guide is intended for researchers, scientists, and drug development professionals initiating studies on novel natural products.

The proposed research workflow will encompass the initial biological screening to identify a primary activity, followed by more in-depth mechanistic studies, focusing on a potential anti-cancer effect as a common starting point for novel compound investigation.

Part 1: Initial Biological Screening and Characterization

The first phase of research focuses on determining the general bioactivity profile of this compound to identify a primary area of effect. A broad-spectrum screening approach is recommended.

Experimental Protocol: Multi-panel Cell Viability Assay

This protocol aims to determine the cytotoxic effects of this compound across a panel of human cancer cell lines and a normal, non-cancerous cell line to assess preliminary efficacy and selectivity.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a normal human fibroblast cell line (e.g., MRC-5) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution to achieve final concentrations ranging from 0.1 µM to 100 µM in the cell culture media. The final DMSO concentration should not exceed 0.5%.

-

Incubation: Replace the media in the 96-well plates with the media containing the various concentrations of this compound. Include a vehicle control (DMSO only) and an untreated control. Incubate the plates for 72 hours.

-

Viability Assessment (MTT Assay):

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) for each cell line using non-linear regression analysis.

Data Presentation: Table 1

The results from the multi-panel cell viability assay should be summarized as follows to provide a clear overview of the compound's cytotoxic profile.

Table 1: Cytotoxicity of this compound against Human Cell Lines

| Cell Line | Tissue of Origin | Type | IC50 (µM) | Selectivity Index (SI)* |

|---|---|---|---|---|

| A549 | Lung | Cancer | Hypothetical Value | Hypothetical Value |

| MCF-7 | Breast | Cancer | Hypothetical Value | Hypothetical Value |

| HCT116 | Colon | Cancer | Hypothetical Value | Hypothetical Value |

| MRC-5 | Lung | Normal | Hypothetical Value | N/A |

*Selectivity Index (SI) = IC50 in normal cell line / IC50 in cancer cell line

Part 2: Investigating the Mechanism of Action - A Focus on Apoptosis

Assuming the initial screening reveals potent and selective anti-cancer activity, the next logical step is to investigate the underlying mechanism of cell death. This section proposes a workflow to determine if this compound induces apoptosis.

Workflow for Apoptosis Investigation

The following diagram illustrates the proposed experimental workflow to confirm apoptosis as the mode of cell death induced by this compound.

Caption: Workflow for confirming apoptosis induction.

Experimental Protocol: Annexin V/PI Staining for Apoptosis

This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Seed a selected cancer cell line (e.g., HCT116) in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-Annexin V fluorescence (early apoptosis) is detected in the FL1 channel and PI fluorescence (late apoptosis/necrosis) in the FL2 channel.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Data Presentation: Table 2

The quantitative data from the Annexin V/PI assay should be presented in a table for clear comparison between treatment groups.

Table 2: Apoptosis Induction by this compound in HCT116 Cells

| Treatment | Concentration | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

|---|---|---|---|---|

| Vehicle Control | 0.5% DMSO | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| This compound | IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| this compound | 2x IC50 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Part 3: Elucidating the Upstream Signaling Pathway

Once apoptosis is confirmed, the focus shifts to identifying the upstream signaling pathways responsible for its activation. A common pathway implicated in chemotherapy-induced apoptosis is the p53-mediated intrinsic pathway.

Hypothetical Signaling Pathway: p53-Mediated Apoptosis

The following diagram illustrates a hypothetical signaling cascade that could be investigated, where this compound induces DNA damage, leading to p53 activation and subsequent apoptosis.

Caption: Hypothetical p53-mediated intrinsic apoptosis pathway.

Experimental Protocol: Western Blot Analysis

This protocol is used to measure changes in the protein expression levels of key markers in the p53 signaling pathway.

Methodology:

-

Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include: anti-p53, anti-phospho-p53, anti-Bax, anti-Bcl-2, anti-cleaved-Caspase-3, and anti-GAPDH (as a loading control).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using software like ImageJ and normalize them to the loading control.

Data Presentation: Table 3

Summarize the densitometry results from the Western blot analysis to show the relative changes in protein expression.

Table 3: Relative Protein Expression in HCT116 Cells after Treatment

| Target Protein | Treatment (IC50) | Fold Change vs. Vehicle Control |

|---|---|---|

| Phospho-p53 | This compound | Hypothetical Value |

| Bax | This compound | Hypothetical Value |

| Bcl-2 | This compound | Hypothetical Value |

| Cleaved Caspase-3 | this compound | Hypothetical Value |

This structured approach provides a robust framework for the initial characterization and mechanistic evaluation of the novel compound this compound, guiding researchers from initial screening to pathway elucidation.

6-Epidemethylesquirolin D: Uncharted Territory in Therapeutic Applications

Despite a comprehensive search of available scientific literature, detailed information regarding the biological activities, mechanism of action, and potential therapeutic applications of 6-Epidemethylesquirolin D remains elusive. This natural product is currently classified as a research chemical, and specific data on its efficacy, signaling pathways, and experimental protocols are not publicly available at this time.

Efforts to retrieve data on the therapeutic potential, including any quantitative metrics such as IC50 or EC50 values, were unsuccessful. Similarly, no established experimental protocols or defined signaling pathways associated with this compound could be identified.

Therefore, the creation of detailed Application Notes and Protocols, as requested, is not feasible due to the current lack of foundational research on this specific compound. The scientific community has yet to publish studies that would provide the necessary data to fulfill the core requirements of this request.

For researchers, scientists, and drug development professionals interested in novel compounds, this compound represents a largely unexplored area of study. Future research would need to focus on:

-

Isolation and Characterization: Detailed analysis of its chemical structure and properties.

-

Initial Bioactivity Screening: Broad screening against various cell lines and targets to identify potential areas of biological activity.

-

Mechanism of Action Studies: Elucidation of the molecular pathways through which it exerts any observed effects.

-

Preclinical Evaluation: In vitro and in vivo studies to assess therapeutic potential, toxicity, and pharmacokinetic profiles.

Until such foundational research is conducted and published, the potential therapeutic applications of this compound will remain unknown.

6-Epidemethylesquirolin D: A Novel Fungal Metabolite with Potential Enzyme Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Epidemethylesquirolin D is a recently identified natural product isolated from the fruiting bodies of the mushroom Sarcodon squamosus. Preliminary investigations have revealed its potential as an inhibitor of various enzymes, suggesting its promise as a lead compound for the development of novel therapeutics. This document provides an overview of the current, albeit limited, understanding of this compound's biological activity, along with generalized protocols for assessing its enzyme inhibitory potential. It is important to note that research on this specific compound is in its nascent stages, and the information presented here is based on analogous compounds and general enzymatic assay principles. Further in-depth studies are required to fully elucidate its mechanisms of action and therapeutic applications.

Biological Context and Potential Significance

Natural products from fungi have historically been a rich source of bioactive compounds with diverse therapeutic properties. The genus Sarcodon, to which the source organism of this compound belongs, is known for producing a variety of secondary metabolites with interesting biological activities. While specific data for this compound is not yet available, related compounds from fungi have demonstrated a range of enzyme inhibitory effects, including anti-inflammatory and anti-cancer activities. The unique chemical structure of this compound makes it a compelling candidate for screening against a panel of therapeutically relevant enzymes.

Data Presentation: A Template for Future Studies

As quantitative data for this compound is not yet published, the following tables are provided as templates for organizing future experimental results. These tables are designed for clarity and easy comparison of inhibitory activities.

Table 1: Inhibitory Activity of this compound against a Panel of Enzymes

| Target Enzyme | IC₅₀ (µM) | Type of Inhibition (e.g., Competitive, Non-competitive) | Positive Control | IC₅₀ of Positive Control (µM) |

| Enzyme A | Data Not Available | Data Not Available | Control A | Data Not Available |

| Enzyme B | Data Not Available | Data Not Available | Control B | Data Not Available |

| Enzyme C | Data Not Available | Data Not Available | Control C | Data Not Available |

Table 2: Kinase Inhibitory Profile of this compound

| Kinase Target | Percent Inhibition at 10 µM | IC₅₀ (µM) |

| Kinase 1 | Data Not Available | Data Not Available |

| Kinase 2 | Data Not Available | Data Not Available |

| Kinase 3 | Data Not Available | Data Not Available |

Experimental Protocols: General Methodologies

The following are generalized protocols that can be adapted to investigate the enzyme inhibitory activity of this compound. Specific assay conditions will need to be optimized for each target enzyme.

General Enzyme Inhibition Assay (Spectrophotometric)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific enzyme using a spectrophotometer to measure the product of the enzymatic reaction.

Materials:

-

Purified target enzyme

-

Substrate for the target enzyme

-

Assay buffer (specific to the enzyme)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control inhibitor

-

96-well microplate

-

Microplate reader (spectrophotometer)

Procedure:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).

-

Create a series of dilutions of the compound in the assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

A fixed concentration of the target enzyme.

-

Varying concentrations of this compound or the positive control.

-

Include control wells with enzyme and buffer only (100% activity) and wells with buffer only (background).

-

-

Pre-incubate the plate at the optimal temperature for the enzyme for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Immediately measure the absorbance at a specific wavelength at time zero and then at regular intervals for a set duration using a microplate reader. The wavelength will depend on the substrate and product.

-

Calculate the initial reaction velocity (rate of product formation) for each concentration of the inhibitor.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.

Kinase Activity Assay (Luminescent)

This protocol outlines a general method for assessing the inhibitory effect of a compound on a specific kinase using a luminescence-based assay that measures ATP consumption.

Materials:

-

Purified kinase

-

Kinase substrate (peptide or protein)

-

Kinase assay buffer

-

ATP

-

This compound (in DMSO)

-

Positive control kinase inhibitor

-

Luminescent kinase activity assay kit (e.g., Kinase-Glo®)

-

96-well white microplate

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound and the positive control in the kinase assay buffer.

-

To the wells of a white 96-well plate, add:

-

Kinase assay buffer

-

The specific kinase

-

The kinase substrate

-

Varying concentrations of this compound or the positive control.

-

-

Initiate the kinase reaction by adding a fixed concentration of ATP to each well.

-

Incubate the plate at the optimal temperature for the kinase for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the luminescent detection reagent from the kit according to the manufacturer's instructions.

-

Measure the luminescence of each well using a luminometer. A lower luminescence signal indicates higher kinase activity (more ATP consumed).

-

Calculate the percentage of kinase inhibition for each concentration of the compound.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Visualizations: Conceptual Workflows and Pathways

The following diagrams illustrate conceptual workflows and signaling pathways that could be relevant to the study of this compound.

Caption: A generalized workflow for determining the enzyme inhibitory activity of a compound.

Application Notes and Protocols: Investigating the Mechanism of Action of 6-Epidemethylesquirolin D

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-Epidemethylesquirolin D is a diterpenoid natural product with the chemical formula C₂₀H₂₈O₅ and CAS number 165074-00-0.[1][2][3] While its structure is known, its biological activity and mechanism of action remain uncharacterized. These application notes provide a comprehensive roadmap for the initial investigation of this novel compound, from broad biological screening to focused mechanistic studies. The protocols and data presented herein are intended as a general framework and guide for researchers embarking on the study of new natural products.

Section 1: Initial Biological Screening

The first step in characterizing a novel compound is to screen for a wide range of biological activities. This approach helps to identify a potential therapeutic area and guides further investigation.